4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure and chemical properties. This compound belongs to the class of isoindole derivatives, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of an isoindole precursor, followed by the introduction of a dimethylamino group under controlled conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-2-(dimethylamino)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-2-(trifluoromethyl)-1H-benzimidazole: This compound has a similar chlorinated structure but differs in the presence of a trifluoromethyl group instead of a dimethylamino group.
4,5,6,7-Tetrachloro-2-(1,1-dimethylethyl)-2H-isoindole: This compound features a dimethylethyl group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
6968-50-9 |
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Molecular Formula |
C10H6Cl4N2O2 |
Molecular Weight |
328.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(dimethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6Cl4N2O2/c1-15(2)16-9(17)3-4(10(16)18)6(12)8(14)7(13)5(3)11/h1-2H3 |
InChI Key |
QWYCNQBRRRDZCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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